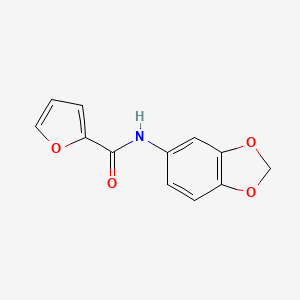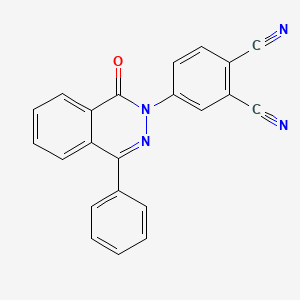![molecular formula C18H20N6O B5504126 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5504126.png)
N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps including tosylation, Horner−Emmons reactions, and specific substitution reactions. For example, Hamdouchi et al. (1999) describe the stereospecific synthesis leading exclusively to desired isomers by avoiding the need for reverse-phase preparative HPLC for separation before evaluation, indicative of complex synthetic pathways that might be similar for the compound (Hamdouchi et al., 1999).
Molecular Structure Analysis
Structural analysis of related imidazo[1,2-a]pyridines, such as those studied by Dhanalakshmi et al. (2018), provides insights into the inclination of various groups attached to the core structure, which can influence the overall molecular geometry and potential intermolecular interactions of the compounds (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
The compound's reactivity and interaction can be inferred from similar structured compounds, which undergo nucleophilic addition, cyclization, and other reactions under various conditions. For instance, the study by Rozentsveig et al. (2014) on the nucleophilic addition and cyclization of imidazo[1,2-a]pyrimidines could provide a parallel to understand the chemical behaviors of our target compound (Rozentsveig et al., 2014).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline form can be crucial for understanding the handling and application of chemical compounds. While specific data for our compound might not be available, studies on closely related compounds, like the crystalline studies by Dhanalakshmi et al., can provide valuable context (Dhanalakshmi et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemical groups, and stability under various conditions, are essential for comprehending the compound's behavior in different environments. Studies like those by Lee and Park (2015) demonstrate methodologies that can lead to the synthesis of related compounds under various conditions, shedding light on the potential chemical properties of N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide (Lee & Park, 2015).
Scientific Research Applications
Synthesis and Biological Activities
Anti-inflammatory and Analgesic Activities
Research has shown that pyrimidine derivatives can be synthesized to exhibit significant anti-inflammatory and analgesic activities. For example, compounds synthesized through the condensation of various amines with isothiocyanato compounds have demonstrated good anti-inflammatory and analgesic effects in preclinical models. These compounds' structures are supported by IR, 1H NMR, and mass spectral data, indicating their potential as therapeutic agents in managing pain and inflammation (Sondhi et al., 2005).
Antiviral Activity
A series of pyrimidine derivatives structurally related to known antiviral agents have been designed, synthesized, and evaluated for their antirhinovirus activities. These studies highlight the potential of pyrimidine-based compounds in developing new treatments for viral infections (Hamdouchi et al., 1999).
Cognitive Impairment and Neurodegenerative Diseases
Research into pyrimidine derivatives has also explored their application in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, and other central nervous system disorders. For instance, certain pyrimidine-based compounds have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), demonstrating efficacy in preclinical models of cognitive impairment (Li et al., 2016).
Antioxidant Activity
The synthesis of pyrimidine derivatives has been linked to antioxidant activities, with some compounds exhibiting significant radical scavenging effects. These findings suggest the potential of pyrimidine-based compounds in developing treatments or supplements to combat oxidative stress-related diseases (Kotaiah et al., 2012).
Antineoplastic Activity
Pyrimidine derivatives have been synthesized and evaluated for their antineoplastic (anticancer) activities. Some of these compounds have shown promising results against various cancer cell lines, suggesting their potential as cancer chemotherapy agents. For example, benzimidazole condensed with pyrimidine derivatives demonstrated variable degrees of antineoplastic activity, highlighting the therapeutic potential of these compounds in cancer treatment (Abdel-Hafez, 2007).
Mechanism of Action
Future Directions
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .
properties
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13(2)9-18(25)23-15-5-3-14(4-6-15)22-16-10-17(21-11-20-16)24-8-7-19-12-24/h3-8,10-13H,9H2,1-2H3,(H,23,25)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLITTAHNIXPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R*,5R*)-6-(cyclobutylmethyl)-3-[4-(1H-imidazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5504052.png)

![1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)

![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)phthalazin-1(2H)-one](/img/structure/B5504095.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)
![methyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5504133.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)
![4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B5504138.png)